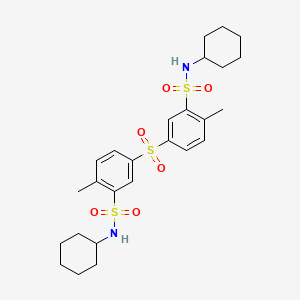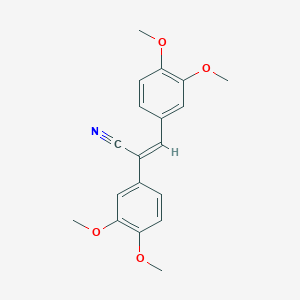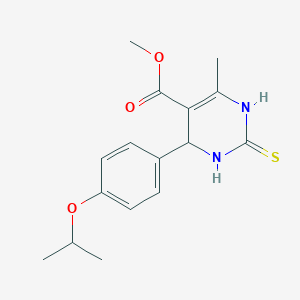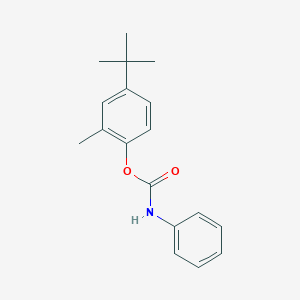![molecular formula C27H20F2N2O4 B4965078 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide), also known as MBP-F, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. MBP-F is a derivative of bisphenol A and has a molecular formula of C28H20F2N2O4.
Mechanism of Action
The mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation, such as topoisomerase IIα and HDAC. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is its potential as a new drug candidate for the treatment of cancer and other diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for drug development. However, one of the limitations of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). One area of interest is in the development of new drugs for the treatment of cancer and other diseases. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the study of the mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). A better understanding of how the compound works could lead to the development of more effective drugs. Finally, research is needed to determine the safety and toxicity of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide), which is essential for its development as a therapeutic agent.
Synthesis Methods
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) can be synthesized by the reaction of bisphenol A with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then treated with 2,4-dihydroxybenzaldehyde to yield N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide). The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been found to have potential applications in various fields of scientific research. One of the key areas of interest is in the development of new drugs for the treatment of cancer. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide) has been shown to have anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and anti-oxidant properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-fluoro-N-[4-[[4-[(2-fluorobenzoyl)amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N2O4/c28-20-7-3-1-5-18(20)26(34)30-22-11-9-16(14-24(22)32)13-17-10-12-23(25(33)15-17)31-27(35)19-6-2-4-8-21(19)29/h1-12,14-15,32-33H,13H2,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUBCIWPJCKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4F)O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)


![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)

![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)